methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative featuring a methyl ester group at position 2 and a 4-chlorobenzoyl substituent at position 4 of the heterocyclic ring.
Properties
Molecular Formula |
C17H14ClNO4 |
|---|---|
Molecular Weight |
331.7 g/mol |
IUPAC Name |
methyl 4-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C17H14ClNO4/c1-22-17(21)15-10-19(13-4-2-3-5-14(13)23-15)16(20)11-6-8-12(18)9-7-11/h2-9,15H,10H2,1H3 |
InChI Key |
XGYVCXIYGNLGKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
The carboxylic acid is refluxed with methanol in the presence of an acid catalyst (e.g., ):
This method affords moderate yields (60–70%) but requires careful control of reaction time to avoid side products.
Coupling with Methyl Iodide
A more efficient approach uses methyl iodide () and a base (e.g., potassium carbonate, ) in dimethylformamide (DMF):
Yields exceed 90% under optimized conditions.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
-
EDCI/HOBt System : Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) improves coupling efficiency during acylation, achieving >95% conversion.
-
Sparteine-Mediated Resolution : Chiral resolution using sparteine and -BuLi enables enantioselective synthesis, though this is unnecessary for the racemic target compound.
Analytical Validation and Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
A molecular ion peak at 331.0743 () confirms the molecular formula. -
X-ray Crystallography :
Crystallographic data (e.g., CCDC 2093628) validate the planar benzoxazine ring and ester geometry.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fischer Esterification | 65 | 98 | Low cost |
| Methyl Iodide Coupling | 92 | 99 | High efficiency |
| EDCI/HOBt Acylation | 95 | 99 | Minimal side reactions |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as an anticancer agent. Research indicates that compounds within the benzoxazine family exhibit moderate to good potency against various cancer cell lines. For instance:
- Mechanism of Action : The compound's structure allows it to interact with specific cellular pathways involved in cancer proliferation and apoptosis.
- Case Study : A synthetic pathway developed for related benzoxazine compounds demonstrated promising results against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines with IC50 values ranging from 7.84 to 16.2 µM .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored in various experimental models:
- Experimental Evidence : In models of carrageenan-induced edema, compounds structurally related to methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl groups on rings | Enhance biological activity |
| Para-amino group on ring C | Significantly increases potency |
This table summarizes how modifications to the compound's structure can influence its biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The development of derivatives has also been a focal point in research to enhance therapeutic properties:
- Synthesis Pathway : The compound can be synthesized through a series of reactions involving benzoxazine formation and subsequent acylation.
- Derivatives : Variants of this compound have shown improved activities against specific targets in cancer therapy and inflammation.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s 4-chlorobenzoyl group distinguishes it from other benzoxazine derivatives. Key structural analogs include:
Key Observations:
- Substituent Effects on Melting Points : Chloro and bromo substituents at position 6 increase melting points (e.g., 86–88°C for 6-chloro vs. 96–98°C for 6-bromo) due to enhanced intermolecular interactions .
- Safety Profiles : Methyl esters (e.g., methyl 4-acetyl derivatives) have established safety data (e.g., GHS-compliant SDS), suggesting similar handling precautions may apply to the target compound .
Reactivity in Formylation Reactions
The nitrogen substituent significantly influences regioselectivity in formylation:
- Vilsmeier-Haack Reaction : Benzyl-substituted derivatives (e.g., ethyl 4-benzyl-6-bromo) undergo exclusive formylation at position 7 with 89% yield, driven by the electron-donating benzyl group .
- Rieche Reaction : Produces mixtures of 6- and 8-formylated products (6-isomer dominant) in acetyl-substituted derivatives, attributed to steric and electronic effects of the substituent .
Spectral and Analytical Data Comparison
Notes:
Biological Activity
Methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 861209-26-9) is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is , with a molecular weight of 345.78 g/mol. The compound features a benzoxazine ring structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds within the benzoxazine class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have investigated the anticancer properties of benzoxazine derivatives. For instance, a recent study highlighted that certain benzoxazine analogues demonstrated significant anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation and induce apoptosis. The presence of hydroxyl groups in the structure enhances binding affinity to target proteins involved in cancer progression .
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl Benzoxazine | MDA-MB-231 | 7.84 | Induction of apoptosis via caspase activation |
| Methyl Benzoxazine | PC-3 | 16.2 | Inhibition of angiogenesis |
| Methyl Benzoxazine | MIA PaCa-2 | 12.5 | Cell cycle arrest at G2-M phase |
Case Studies
-
Study on Antiproliferative Effects :
A study published in December 2023 evaluated a series of benzoxazine derivatives for their antiproliferative activities against multiple cancer cell lines. The results indicated that this compound showed promising inhibition rates, particularly against the MDA-MB-231 cell line . -
Structure-Activity Relationship (SAR) :
Research has also focused on the structure-activity relationships of benzoxazines. It was found that modifications at specific positions on the benzoxazine ring could significantly enhance biological activity. For example, introducing substituents at the 2-position led to increased antagonistic activities against serotonin receptors .
Research Findings
Recent studies have emphasized the potential of this compound as a lead compound for further development in cancer therapy. Its ability to target multiple pathways involved in tumor growth and metastasis makes it a candidate for combination therapies with existing anticancer drugs.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?
- Methodological Answer : The compound can be synthesized via a two-step process:
Cyclization : React 2-aminophenol derivatives with chloroacetyl chloride to form the benzoxazine core.
Acylation : Introduce the 4-chlorobenzoyl group using 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0°C → RT | 65–70 | ≥95% |
| 2 | 4-Chlorobenzoyl chloride, Et₃N | 80–85 | ≥98% |
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-chlorobenzoyl protons at δ 7.4–8.1 ppm) .
- X-ray Crystallography : Resolve diastereomeric configurations (e.g., chair conformation of the benzoxazine ring) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.0582) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for benzoxazine derivatives?
- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. To resolve:
Comparative SAR Studies : Synthesize analogs (e.g., varying substituents on the benzoyl group) and test in standardized assays (e.g., anti-inflammatory COX-2 inhibition) .
Computational Docking : Use PubChem-derived 3D structures (InChI key: QSWPLXYGSSHRGL-UHFFFAOYSA-N) to predict binding affinities to target proteins .
Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
Q. What experimental designs are optimal for studying environmental stability and degradation pathways?
- Methodological Answer : Apply a tiered approach:
Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 25–50°C; monitor degradation via LC-MS .
Photolytic Studies : Expose to UV light (λ = 254 nm) and identify photoproducts using high-resolution tandem MS .
- Key Parameters :
| Condition | Degradation Half-Life (Days) | Major Degradation Product |
|---|---|---|
| pH 7, 25°C | 28 ± 3 | 4-Chlorobenzoic acid |
| UV, 48h | 12 ± 2 | Ring-opened quinone |
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer : X-ray diffraction (single-crystal) is definitive for stereochemical determination:
- Torsion Angles : Analyze the dihydrobenzoxazine ring (e.g., C3-C4-N1-C8 torsion ≈ 170°, confirming a planar conformation) .
- Hydrogen Bonding : Identify intermolecular interactions (e.g., carbonyl oxygen hydrogen-bonded to adjacent NH groups) .
Compare with DFT-optimized structures (B3LYP/6-31G*) to validate computational models .
Methodological Considerations
Q. What strategies mitigate challenges in purifying polar derivatives of this compound?
- Methodological Answer : Use reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% formic acid) for polar analogs. For thermally unstable derivatives, employ low-temperature crystallization (e.g., −20°C in methanol/water) .
Q. How should researchers design dose-escalation studies for in vivo toxicity assessments?
- Methodological Answer : Follow OECD Guideline 423:
Acute Toxicity : Administer 5–300 mg/kg (oral) to rodents; monitor for neurobehavioral effects.
Subchronic Exposure : 28-day study with histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
